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Compound of Interest

Compound Name:
1-Bromo-2,4-difluoro-3-

methoxybenzene

Cat. No.: B1289352 Get Quote

An In-depth Technical Guide to 1-Bromo-2,4-difluoro-3-methoxybenzene for Advanced

Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-2,4-difluoro-3-
methoxybenzene, a halogenated aromatic compound with significant potential as a building

block in medicinal chemistry and materials science. We will delve into its physicochemical

properties, logical synthetic pathways, expected reactivity in key cross-coupling reactions, and

the scientific rationale for its application in modern drug discovery.

Core Physicochemical Properties
1-Bromo-2,4-difluoro-3-methoxybenzene is a polysubstituted aromatic compound. Its

structure is characterized by a benzene ring functionalized with a bromine atom, two fluorine

atoms, and a methoxy group. This specific arrangement of electron-withdrawing (halogen) and

electron-donating (methoxy) groups dictates its reactivity and utility in organic synthesis.
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Property Value Source(s)

Molecular Formula C₇H₅BrF₂O [1]

Molecular Weight 223.02 g/mol [2]

CAS Number 221221-00-7 [1]

Physical Form Solid [2]

Canonical SMILES COC1=C(F)C(Br)=CC=C1F [3]

Strategic Importance in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance

metabolic stability, binding affinity, and bioavailability. The 1-bromo-2,4-difluoro-3-
methoxybenzene scaffold offers a unique combination of features valuable to drug

development professionals:

Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative

metabolism, prolonging the half-life of a drug.

Modulation of Physicochemical Properties: The fluorine and methoxy groups can fine-tune

the lipophilicity (LogP) and electronic properties of a molecule, which is critical for optimizing

cell permeability and target engagement.

Synthetic Handle: The bromine atom serves as a versatile and reactive site for forming new

carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-

coupling reactions. This allows for the systematic elaboration of the molecular structure

during lead optimization.

The diagram below illustrates the logical flow of utilizing this building block in a typical drug

discovery workflow.
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Core Building Block

Key Synthetic Transformations

Application & Optimization

1-Bromo-2,4-difluoro-3-methoxybenzene

Suzuki-Miyaura Coupling
(C-C Bond Formation)

 Pd-Catalysis

Buchwald-Hartwig Amination
(C-N Bond Formation)

 Pd-Catalysis

Other Cross-Couplings
(Sonogashira, Heck, etc.)

 Pd-Catalysis

Novel Bioactive Scaffolds

Structure-Activity
Relationship (SAR) Studies

Lead Optimization

Click to download full resolution via product page

Caption: Workflow for utilizing 1-Bromo-2,4-difluoro-3-methoxybenzene in drug discovery.

Synthesis and Reactivity
While specific, peer-reviewed synthesis protocols for 1-Bromo-2,4-difluoro-3-
methoxybenzene are not widely published, a logical and robust route can be proposed based

on well-established transformations.

Proposed Synthetic Protocol: Sandmeyer Reaction
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A common and effective method for introducing a bromine atom onto an aromatic ring is the

Sandmeyer reaction, starting from the corresponding aniline. The likely precursor, 2,4-difluoro-

3-methoxyaniline, can be subjected to diazotization followed by treatment with a copper(I)

bromide salt.

Step-by-Step Methodology:

Diazotization:

Dissolve 2,4-difluoro-3-methoxyaniline (1.0 equiv) in an aqueous solution of hydrobromic

acid (HBr, ~48%, 3.0-4.0 equiv) at 0-5 °C.

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water, maintaining the

temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.

Sandmeyer Reaction:

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2

equiv) in aqueous HBr.

Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen

evolution is expected.

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for

1-2 hours to ensure complete conversion.

Work-up and Purification:

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g.,

diethyl ether or ethyl acetate).

Wash the organic layer sequentially with aqueous NaOH and brine.

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 1-Bromo-2,4-
difluoro-3-methoxybenzene.
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This procedure is analogous to well-documented syntheses of other brominated aryl

compounds from anilines.[4]

Expected Reactivity in Cross-Coupling Reactions
The bromine atom at the C1 position is the primary site of reactivity for palladium-catalyzed

cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. 1-Bromo-2,4-difluoro-3-
methoxybenzene is an excellent candidate for this reaction to form biaryl or aryl-alkenyl

structures.

Exemplary Protocol (based on analogous reactions):[5][6]

To an oven-dried flask, add 1-Bromo-2,4-difluoro-3-methoxybenzene (1.0 equiv), the

desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as

Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

Add a degassed solvent system, typically a mixture of toluene and water or dioxane and

water.

Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction by TLC or

GC-MS.

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

Purify via column chromatography.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

For the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals, the Buchwald-

Hartwig amination is the method of choice.

Exemplary Protocol (based on analogous reactions):
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Combine 1-Bromo-2,4-difluoro-3-methoxybenzene (1.0 equiv), the desired primary or

secondary amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable

phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base

(e.g., NaOtBu or K₃PO₄, 1.4 equiv) in a Schlenk tube.

Evacuate and backfill with an inert gas.

Add an anhydrous aprotic solvent such as toluene or dioxane.

Heat the mixture (e.g., 90-110 °C) until the starting material is consumed.

Cool, quench with water, and extract the product.

Purify by column chromatography.

Spectroscopic Characterization (Predicted)
No publicly available, peer-reviewed spectra for this specific compound were identified.

However, based on established principles of NMR spectroscopy, a detailed prediction can be

made.[3][7][8][9][10][11][12]

¹H NMR
Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.9-4.1 ppm. The deshielding

effect of the oxygen and the aromatic ring places it in this region.

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (6.8-7.5 ppm).

These would appear as complex multiplets due to coupling with each other (³JHH) and with

the two fluorine atoms (³JHF and ⁴JHF).

¹³C NMR
Methoxy Carbon (-OCH₃): A signal is expected around 56-62 ppm.

Aromatic Carbons: Six distinct signals are expected in the range of 100-165 ppm.

C-Br (C1): The carbon directly attached to bromine will be significantly shielded and is

expected around 105-115 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1289352?utm_src=pdf-body
https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/f.html
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://nmr.chem.ucsb.edu/docs/19Fshifts.html
https://www.chemistryconnected.com/courses/NMR/NMRshifts1H-general.pdf
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-F (C2, C4): These carbons will appear as doublets with large one-bond C-F coupling

constants (¹JCF ≈ 240-260 Hz).

C-O (C3): The carbon attached to the methoxy group will be deshielded, appearing further

downfield.

C-H (C5, C6): These carbons will also show smaller C-F couplings.

¹⁹F NMR
Two distinct signals are expected, likely in the range of -110 to -140 ppm (relative to CFCl₃).

[13][14]

Each signal would appear as a doublet of doublets (or a more complex multiplet) due to

coupling with the adjacent aromatic protons and with the other fluorine atom across the ring.

Safety and Handling
As a laboratory chemical, 1-Bromo-2,4-difluoro-3-methoxybenzene should be handled with

appropriate precautions.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust

and contact with skin and eyes.

Conclusion
1-Bromo-2,4-difluoro-3-methoxybenzene is a strategically designed building block for

advanced organic synthesis. Its unique substitution pattern provides a valuable platform for

introducing fluorinated methoxy-phenyl motifs into complex molecules. While specific

applications in the literature are sparse, its clear potential in palladium-catalyzed cross-coupling

reactions makes it a compound of high interest for researchers in drug discovery and materials

science seeking to create novel and functionally optimized molecules. The protocols and

predictive data presented in this guide offer a solid foundation for its effective use in the

laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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